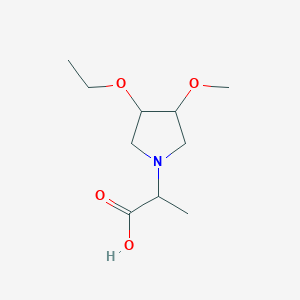
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Vue d'ensemble
Description
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (EMPPA) is a synthetic, non-steroidal compound that has been studied for its potential use in a variety of scientific research applications. It is a small molecule with a molecular weight of 208.3 g/mol, and has been found to be soluble in both water and organic solvents. EMPPA has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and is being investigated for its potential uses in laboratory experiments.
Applications De Recherche Scientifique
Medicinal Chemistry
Pyrrolidine derivatives are known for their presence in bioactive molecules with target selectivity. They have been used in drug discovery for various therapeutic areas, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and inhibitors of reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .
Organic Synthesis
The pyrrolidine ring is a versatile scaffold that can be used in the synthesis of complex organic molecules. It can serve as a building block for creating new coordination polymers and other novel compounds with potential applications in materials science .
Pharmaceutical Development
Compounds containing the pyrrolidine ring have been evaluated for their pharmacological properties. They could be involved in the design and synthesis of new pharmaceutical agents targeting various receptors or enzymes .
Chemical Research
The pyrrolidine structure is often used in chemical research to explore new reactions and synthetic pathways. It could be part of studies aiming to develop new synthetic methods or to understand reaction mechanisms .
Propriétés
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-15-9-6-11(5-8(9)14-3)7(2)10(12)13/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFSYPSDIJDGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
